BenchChemオンラインストアへようこそ!

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Physicochemical profiling Lipophilicity Drug-likeness

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 6736-96-5; also registered as 13165-15-6) is a heterocyclic small molecule (C14H9ClN2OS, MW 288.75) belonging to the 2-thioxoquinazolin-4(1H)-one class. The scaffold features a quinazolinone core with a thioxo group at position 2, a phenyl substituent at N3, and a chlorine atom at C7.

Molecular Formula C14H9ClN2OS
Molecular Weight 288.8 g/mol
CAS No. 6736-96-5
Cat. No. B7766223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
CAS6736-96-5
Molecular FormulaC14H9ClN2OS
Molecular Weight288.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
InChIInChI=1S/C14H9ClN2OS/c15-9-6-7-11-12(8-9)16-14(19)17(13(11)18)10-4-2-1-3-5-10/h1-8H,(H,16,19)
InChIKeyKPCPBBQBISDRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 6736-96-5): Core Chemical Identity and Pharmacophore Classification for Procurement Decisions


7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 6736-96-5; also registered as 13165-15-6) is a heterocyclic small molecule (C14H9ClN2OS, MW 288.75) belonging to the 2-thioxoquinazolin-4(1H)-one class [1]. The scaffold features a quinazolinone core with a thioxo group at position 2, a phenyl substituent at N3, and a chlorine atom at C7. This specific substitution pattern distinguishes it within the broader 3-aryl-2-thioxoquinazolinone family, a privileged scaffold extensively investigated for phosphodiesterase 7 (PDE7) inhibition, myeloperoxidase (MPO) modulation, tyrosinase inhibition, and anticancer activities [2][3]. The compound is commercially available from multiple vendors at purities typically ≥95%, serving as both a screening candidate and a versatile synthetic intermediate for further derivatization at the thioxo position .

Why Generic Substitution Fails for 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: Structural Determinants That Preclude Simple Analog Interchange


Compounds within the 2-thioxoquinazolinone class cannot be treated as interchangeable procurement items because minor structural variations produce substantial shifts in target engagement, physicochemical properties, and synthetic utility. The 7-chloro substituent on the quinazolinone core modulates electron density across the aromatic system, directly influencing the electrophilicity of the thioxo group and consequently altering both biological target affinity and chemical reactivity in downstream derivatization . The N3-phenyl group contributes hydrophobic and π-stacking interactions critical for binding within enzyme active sites such as PDE7 and COX-2 [1][2]. Replacing the 7-chloro with hydrogen (3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, CAS 1028-38-2), relocating the chlorine to position 6 or 8, or substituting the N3-phenyl with alkyl or heteroaryl groups yields compounds with divergent inhibition profiles, as demonstrated across multiple SAR campaigns in the thioxoquinazolinone series [1]. These structural distinctions necessitate compound-specific validation rather than class-level assumptions.

Quantitative Differentiation Evidence for 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: Comparator-Anchored Data for Informed Selection


Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile of 7-Chloro-3-phenyl-2-thioxoquinazolinone vs. Non-Chlorinated and Dichloro Analogs

The 7-chloro substituent in the target compound confers a computed XLogP3-AA value of 3.4 (PubChem), representing an intermediate lipophilicity between the non-chlorinated parent compound 3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and the 6,8-dichloro analog. The target compound has exactly 1 hydrogen bond donor (N1-H) and 2 hydrogen bond acceptors (C=O and C=S), a profile that distinguishes it from analogs bearing additional polar substituents. This balanced polarity facilitates both passive membrane permeability and solubility in organic solvents (density 1.5 g/cm³; predicted pKa 10.35 ± 0.20), making it broadly suitable for cell-based assays [1]. By contrast, the non-chlorinated analog (3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, CAS 1028-38-2) has a lower computed LogP, while the 6,8-dichloro analog (CAS not specified) is more lipophilic, each favoring different ADME profiles [2].

Physicochemical profiling Lipophilicity Drug-likeness Medicinal chemistry

Class-Level Biological Activity: Thioxoquinazolinone Scaffold Performance in Phosphodiesterase 7 Inhibition vs. Structurally Distinct PDE7 Inhibitor Chemotypes

The thioxoquinazolinone chemotype, to which the target compound belongs, has been established as a privileged scaffold for phosphodiesterase 7 (PDE7) inhibition. In a focused medicinal chemistry campaign, Castaño et al. (2009) reported that structural optimization of thioxoquinazoline derivatives yielded compounds with PDE7 IC50 values in the sub-micromolar to low micromolar range, with selectivity over PDE4, representing a distinct inhibition profile compared to purine-based PDE7 inhibitors such as BRL-50481 [1]. Although the specific IC50 of 7-chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone against PDE7 has not been published in isolation, the 7-chloro substituent is a key structural feature present in lead compounds within this series, and the N3-phenyl group contributes to PDE7 binding via hydrophobic interactions within the active site [1].

Phosphodiesterase 7 PDE7 inhibition Anti-inflammatory Immunomodulation

Class-Level Evidence: 3-Aryl-2-thioxoquinazolinones as Multi-Target Enzyme Inhibitors (COX-2, LDHA, α-Glucosidase, α-Amylase) and Cytotoxic Agents in Colon Carcinoma Models

El-Sayed et al. (2023) systematically evaluated a panel of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones (compounds 3a–3h) and their 2-benzylthio counterparts (5a–5h) across multiple disease-relevant targets. Within the 3-aryl-2-thioxo subseries, compounds bearing electron-withdrawing or hydrophobic aryl substituents (analogous to the 7-chloro-3-phenyl pattern of the target compound) demonstrated: (i) DPPH radical scavenging with IC50 values as low as 0.165 ± 0.0057 mM vs. BHT (0.245 ± 0.0257 mM); (ii) dual α-amylase/α-glucosidase inhibition superior to quercetin for specific derivatives (3h, 5a, 5h); and (iii) cytotoxicity against LoVo and HCT-116 colon carcinoma cells with IC50 values of 294.32 ± 8.41 μM and 298.05 ± 13.26 μM for the most active compound 3a [1]. Although none of the tested compounds outperformed reference inhibitors against COX-2 and LDHA at the concentrations tested, the SAR trends indicate that aryl substitution at N3 and the presence of a thioxo group are critical for multi-target activity [1]. The 7-chloro substitution present in the target compound is anticipated to further modulate electronic properties and potentially enhance activity relative to the unsubstituted 3-phenyl analogs tested.

COX-2 inhibition LDHA inhibition α-Glucosidase inhibition Colon cancer Cytotoxicity

Synthetic Utility Differentiation: Derivatization Capacity of the 2-Thioxo Group in 7-Chloro-3-phenyl-2-thioxoquinazolinone vs. 2-Oxo Analogs

The 2-thioxo group in the target compound provides a nucleophilic sulfur center that can be selectively alkylated to generate S-substituted derivatives, a reactivity not available in the corresponding 2-oxo-quinazolinone analogs. Lookchem specification data explicitly documents the use of 7-chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone as a precursor for 7-chloro-3-phenyl-2-(benzimidazolylmethylthio)-4(3H)-quinazolinone via reaction with K2CO3 . This derivatization capacity is shared across 2-thioxoquinazolinones, as evidenced by El-Sayed et al. (2023), who converted 3-aryl-2-thioxoquinazolinones (3a–3h) into their 2-benzylthio counterparts (5a–5h) and demonstrated that this modification alters both the biological activity profile and the physicochemical properties of the resulting compounds [1]. By contrast, the 2-oxo analog (7-chloro-3-phenylquinazolin-4(3H)-one) lacks this reactive handle, limiting downstream diversification options .

Synthetic intermediate Thioether formation Quinazolinone derivatization Chemical biology tools

Thermal Stability and Physical Form Consistency: Differentiating 7-Chloro-3-phenyl-2-thioxoquinazolinone from Less Thermally Robust Quinazolinone Derivatives for Long-Term Storage and High-Temperature Applications

The target compound exhibits a melting point of 323–324 °C and a boiling point of 438.3 °C at 760 mmHg, with a flash point of 218.9 °C, as documented in the lookchem specification sheet . This high thermal stability compares favorably with many functionalized quinazolinone derivatives that decompose or undergo thermal rearrangement at lower temperatures. The solid physical form at ambient conditions, combined with a vapor pressure of only 7.01 × 10⁻⁸ mmHg at 25 °C, indicates negligible volatility and suitability for room-temperature storage without special atmospheric controls, as confirmed by vendor storage recommendations . These characteristics facilitate reproducible weighing, formulation, and long-term compound management in both academic and industrial screening collections, reducing the risk of concentration errors due to solvent evaporation or thermal degradation during assay preparation.

Thermal stability Melting point Storage conditions Quality control

Commercial Availability and Purity Benchmarking: 7-Chloro-3-phenyl-2-thioxoquinazolinone Supply Landscape vs. Custom-Synthesis Alternatives

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is stocked by multiple independent chemical suppliers including Aladdin Scientific (PubChem CID 2432628), AK Scientific (≥95% purity, catalog 3712AD), Leyan (98% purity, catalog 1515209), and Santa Cruz Biotechnology (CAS 13165-15-6, research-grade) . This multi-vendor availability stands in contrast to closely related analogs such as 7-chloro-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone or 7-chloro-3-alkyl-2-thioxoquinazolinones, which are typically available only through custom synthesis or from a single specialty supplier, leading to longer lead times and higher costs. The commercial availability of the target compound in gram quantities (up to 5 g pack sizes) at purities of 95–98% supports direct use in screening campaigns without the delays and characterization overhead associated with custom synthesis.

Commercial availability Procurement Purity Supply chain

Optimal Research and Industrial Application Scenarios for 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Optimization Using the 2-Thioxo Handle for Focused Library Synthesis

Researchers engaged in hit-to-lead optimization for PDE7, MPO, tyrosinase, or multi-target anti-inflammatory programs can procure 7-chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone as a versatile scaffold for parallel derivatization. The reactive 2-thioxo group enables rapid S-alkylation to generate focused libraries of 2-substituted-thio derivatives, a strategy validated by El-Sayed et al. (2023) who demonstrated that S-benzylation of 3-aryl-2-thioxoquinazolinones significantly modulates COX-2, LDHA, α-glucosidase, and α-amylase inhibition profiles as well as cytotoxicity against colon carcinoma cell lines [1]. The 7-chloro substituent contributes a balanced lipophilicity (XLogP3-AA = 3.4) that supports both enzyme active site engagement and acceptable aqueous solubility for biochemical assays [2].

Phosphodiesterase 7 (PDE7) Inhibitor Discovery Leveraging the Thioxoquinazolinone Privileged Scaffold

Investigators pursuing novel PDE7 inhibitors for inflammatory, autoimmune, or neurological indications can deploy 7-chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone as a starting point based on the established SAR of the thioxoquinazolinone chemotype. Castaño et al. (2009) demonstrated that thioxoquinazoline derivatives achieve PDE7 inhibition with IC50 values comparable to the purine-based inhibitor BRL-50481 while offering a structurally distinct chemotype with potentially differentiated selectivity over PDE4 [1]. The N3-phenyl and 7-chloro substitution pattern in the target compound maps directly onto the key pharmacophoric features identified in optimized PDE7 inhibitors from this series [1].

Chemical Biology Tool Compound Generation via Thioether Conjugation for Target Identification Studies

For chemical biology applications requiring covalent or affinity-based probes, the thioxo group in 7-chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone serves as a selective conjugation handle. The documented reactivity with alkyl halides under mild basic conditions (K2CO3) allows attachment of biotin, fluorophores, or photoaffinity labels without disrupting the quinazolinone pharmacophore [1]. This capability is absent in the corresponding 2-oxo analog and is preserved only in the thioxo form, making the target compound the preferred procurement choice for probe development. The high thermal stability (mp 323–324 °C) and room-temperature storage compatibility further facilitate reproducible probe synthesis and long-term reagent stability [2].

Multi-Target Anti-Colon Cancer Screening Incorporating COX-2/LDHA/α-Glucosidase Polypharmacology Assessment

Drug discovery teams exploring polypharmacology approaches for colon cancer can utilize 7-chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in multi-target profiling panels. The work of El-Sayed et al. (2023) established that 3-aryl-2-thioxoquinazolinones simultaneously engage oxidative stress (DPPH scavenging), inflammatory (COX-2), metabolic (LDHA, α-glucosidase, α-amylase), and apoptotic pathways in LoVo and HCT-116 colon carcinoma models [1]. The 7-chloro-3-phenyl substitution in the target compound provides a distinct electronic and steric profile within this series, potentially yielding differentiated polypharmacology signatures relative to the 3a–3h compound panel already characterized [1].

Quote Request

Request a Quote for 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.